

# The Serendipitous Discovery of Imipramine: A Technical Account of the First Tricyclic Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Imipramine |           |
| Cat. No.:            | B1671792   | Get Quote |

#### Introduction

The introduction of **imipramine** in the late 1950s marked a pivotal moment in the history of psychiatry, heralding the dawn of modern psychopharmacology for depressive disorders. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of **imipramine**, the first tricyclic antidepressant (TCA). It details the experimental journey from its synthesis as an antihistamine to its serendipitous identification as a potent antidepressant. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the early clinical investigations, methodological approaches, and the foundational understanding of its mechanism of action.

#### **Historical Context and Precursors**

The story of **imipramine**'s discovery is intrinsically linked to the burgeoning field of psychopharmacology in the mid-20th century, particularly the development of chlorpromazine.

The Chlorpromazine Precedent: The discovery of chlorpromazine's antipsychotic effects in 1952 by Jean Delay and Pierre Deniker revolutionized the treatment of schizophrenia and spurred pharmaceutical companies to investigate similar compounds. Chlorpromazine, a phenothiazine derivative, demonstrated that mental illness could be treated with targeted drug therapy, shifting the paradigm from purely psychoanalytic or invasive physical treatments.



The Search for New Antipsychotics: The Swiss pharmaceutical company Geigy (now part of Novartis), inspired by the success of chlorpromazine, was actively synthesizing and screening compounds with a similar three-ring (tricyclic) structure.[1] One such compound, synthesized in 1951, was G22355, later to be named **imipramine**.[2] Initially, G22355 was investigated for its potential as an antihistamine, sedative, or antipsychotic agent.[1]

#### The Pivotal Experiments of Roland Kuhn

The crucial chapter in **imipramine**'s history was written by the Swiss psychiatrist Dr. Roland Kuhn at the cantonal psychiatric hospital in Münsterlingen.[3] Kuhn was tasked by Geigy to investigate the clinical effects of G22355 in patients with schizophrenia.

#### **Experimental Protocols**

It is critical to note that the experimental methods of the 1950s did not adhere to the rigorous standards of modern clinical trials, such as double-blinding, placebo controls, and standardized rating scales.[4] Dr. Kuhn's methodology was rooted in meticulous clinical observation and detailed case history analysis.[3]

Study Design: Open-label, observational study.

Patient Population: Kuhn administered G22355 to several hundred patients with a range of psychiatric diagnoses.[4] The initial focus was on approximately 200 patients with schizophrenia.[4] Subsequently, he administered the compound to about 100 patients exhibiting predominantly depressive symptoms.[4] These patients were described as having severe, "endogenous" or "vital" depression, characterized by a pervasive low mood, psychomotor retardation, and feelings of hopelessness and despair.[2][4]

Dosage and Administration: The dosage of **imipramine** was administered orally and was determined empirically, often starting with a regimen similar to that of chlorpromazine.[4]

- Initial Dose: 75 mg per day.[4]
- Dose Titration: The dose was increased as needed, typically to a range of 150-250 mg per day for patients with insufficient response.[4]



Assessment of Efficacy: Dr. Kuhn's assessment was based on his direct and frequent, sometimes daily, clinical observations of the patients' behavior, mood, and verbal reports.[4] He also took into account the observations of the nursing staff.[4] There were no standardized depression rating scales used; instead, improvement was judged on the basis of a holistic clinical evaluation.

Safety and Side Effect Monitoring: Kuhn meticulously documented the side effects observed in his patients.[4] This included monitoring for anticholinergic effects and conducting basic laboratory tests, such as blood counts.[4]

#### **Data Presentation**

The quantitative data from Dr. Kuhn's original 1957 publication is largely descriptive. However, subsequent analyses and reports from the era provide some numerical insights into the early clinical experiences with **imipramine**.

#### **Patient Population and Response in Early Observations**

| Patient Group                         | Number of<br>Patients | Dosage Range<br>(mg/day) | Observed<br>Outcome                               | Reference |
|---------------------------------------|-----------------------|--------------------------|---------------------------------------------------|-----------|
| Patients with<br>Schizophrenia        | ~200                  | Not specified in detail  | Ineffective for psychotic symptoms.               | [4]       |
| Patients with Depressive Symptoms     | ~100                  | 75 - 250                 | Significant<br>antidepressant<br>effect observed. | [4]       |
| Depressed Patients Who Responded Well | 40                    | 75 - 250                 | Formed the basis<br>of Kuhn's 1957<br>report.     | [3][4]    |

#### **Re-analysis of Early Controlled Trials (1959-1965)**

A later meta-analysis of 18 controlled trials conducted between 1959 and 1965 provided more structured quantitative data on **imipramine**'s efficacy compared to placebo.



| Parameter                                   | Value | Confidence Interval<br>(CI) | Reference |
|---------------------------------------------|-------|-----------------------------|-----------|
| Drug/Placebo<br>Response Rate-Ratio<br>(RR) | 2.17  | 1.87 - 2.51                 | [5]       |
| Number-Needed-to-<br>Treat (NNT)            | 3.1   | 2.1 - 5.8                   | [5]       |

Note: This re-analysis highlights the significant therapeutic effect of **imipramine** in early clinical research, even though half of the individual trials did not achieve statistical significance on their own, likely due to smaller sample sizes and methodological variability.[5]

#### **Observed Side Effects in Early Clinical Use**

Dr. Kuhn's early observations and subsequent clinical experience identified a consistent profile of side effects, primarily related to **imipramine**'s anticholinergic properties.

| Side Effect Category | Specific Symptoms                                                                             | Reference |
|----------------------|-----------------------------------------------------------------------------------------------|-----------|
| Anticholinergic      | Dry mouth, blurred vision, constipation, urinary retention, dizziness.                        | [2][4]    |
| Cardiovascular       | Tachycardia (rapid heart rate).                                                               | [2]       |
| Neurological         | Drowsiness, fatigue.                                                                          | [2]       |
| Psychiatric          | In some cases, a switch to mania or hypomania in patients with pre-existing bipolar disorder. | [2]       |

# Mandatory Visualizations The Discovery Workflow of Imipramine





Click to download full resolution via product page

Caption: The experimental and logical workflow of imipramine's discovery.



### Signaling Pathway of Imipramine's Mechanism of Action



Click to download full resolution via product page

Caption: **Imipramine**'s mechanism of action at the neuronal synapse.

#### Conclusion

The discovery of **imipramine** was a landmark event in the history of medicine, fundamentally altering the therapeutic landscape for depression. It was a discovery born not from a targeted search for an antidepressant, but from the astute and open-minded clinical observations of Roland Kuhn. While the experimental methods of the time lacked the rigorous controls of modern research, the meticulous documentation and insightful analysis of patient responses laid the groundwork for the development of an entire class of antidepressant medications. This technical guide has provided a detailed account of this pivotal discovery, from its conceptual origins to its clinical realization, offering valuable insights for today's researchers and drug developers. The story of **imipramine** serves as a powerful reminder of the role of serendipity and keen clinical observation in scientific advancement.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Roland Kuhn: The Discovery of the Tricyclic Antidepresants and the History of Their Use in the Early Years. [inhn.org]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Roland Kuhn—100th Birthday of an Innovator of Clinical Psychopharmacology PMC [pmc.ncbi.nlm.nih.gov]
- 4. inhn.org [inhn.org]
- 5. The clinical discovery of imipramine PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Serendipitous Discovery of Imipramine: A Technical Account of the First Tricyclic Antidepressant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671792#the-historical-context-of-imipramine-s-discovery-as-a-tricyclic-antidepressant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com